Benzofuran-7-boronic acid

Übersicht

Beschreibung

Benzofuran-7-boronic acid is a useful research compound. Its molecular formula is C8H7BO3 and its molecular weight is 161.95 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

- While specific targets haven’t been extensively studied for this compound, boronic acids are known to interact with proteasomes, kinases, and other enzymes .

- The exact mechanism could involve boron’s ability to coordinate with nucleophiles (e.g., hydroxyl groups) in proteins, disrupting their function .

Target of Action

Mode of Action

Pharmacokinetics

- Benzofuran-7-boronic acid’s absorption likely occurs via passive diffusion in the gastrointestinal tract. It may distribute throughout tissues, including the central nervous system. Enzymatic metabolism (e.g., cytochrome P450) could occur in the liver. Elimination primarily occurs through renal excretion. The compound’s hydrophilicity and stability influence its bioavailability .

Result of Action

Environmental factors play a crucial role in its action and stability . 🌟

Biochemische Analyse

Biochemical Properties

Benzofuran-7-boronic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, boronic acids, including this compound, are known to form reversible covalent bonds with diols and other nucleophiles, making them valuable in enzyme inhibition studies . This compound can inhibit serine proteases by forming a stable complex with the active site serine residue, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound has been shown to interact with certain kinases, modulating their activity and impacting various signaling pathways .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . Furthermore, this compound can alter gene expression profiles, leading to changes in the expression of genes associated with cell cycle regulation, apoptosis, and metabolic processes . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through reversible covalent interactions . For instance, this compound can inhibit the activity of serine proteases by forming a covalent bond with the active site serine residue, thereby blocking substrate access and preventing catalysis . Additionally, this compound can modulate the activity of kinases by binding to their active sites, leading to changes in phosphorylation events and downstream signaling pathways . These molecular interactions underpin the diverse biological activities of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular impacts. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to this compound can lead to gradual degradation, resulting in reduced efficacy and potential off-target effects . Long-term studies in vitro and in vivo have demonstrated that this compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity . These findings underscore the importance of considering temporal effects when evaluating the therapeutic potential of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . Higher doses of this compound can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with optimal therapeutic effects achieved within a specific dosage range . These findings highlight the importance of careful dosage optimization in preclinical studies to maximize the therapeutic benefits of this compound while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . For example, this compound has been shown to inhibit the activity of glycolytic enzymes, leading to changes in glucose metabolism and energy production . These metabolic effects contribute to the overall biological activity of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and activity . Additionally, this compound can be distributed to different tissues through the bloodstream, with preferential accumulation in certain organs, such as the liver and kidneys . These transport and distribution mechanisms play a crucial role in determining the pharmacokinetic properties of this compound.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting sequences . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can affect the localization and activity of this compound . For example, phosphorylation of this compound can enhance its nuclear localization, leading to changes in gene expression and cellular function . These subcellular localization mechanisms are critical for understanding the diverse biological effects of this compound.

Biologische Aktivität

Benzofuran-7-boronic acid is a notable compound within the class of benzofurans, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

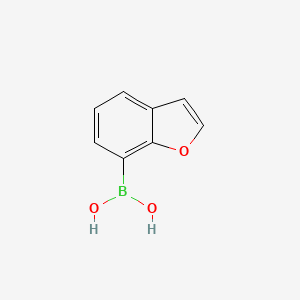

This compound features a fused benzene and furan ring structure with a boronic acid group at the 7-position. This unique positioning significantly influences its reactivity and biological properties. The compound's molecular formula is CHBO, and it is characterized by the following structural features:

| Feature | Description |

|---|---|

| Benzofuran Ring | Fused benzene and furan rings |

| Boronic Acid Group | Located at the 7-position, enhancing reactivity |

Biological Activities

Benzofuran derivatives, including this compound, exhibit a wide range of biological activities:

- Antibacterial Activity : Research indicates that this compound demonstrates activity against various bacterial strains, making it a candidate for antibiotic development .

- Antifungal Properties : The compound has shown potential antifungal effects, contributing to its therapeutic profile.

- Antitumor Effects : Studies have revealed that benzofuran derivatives possess significant anticancer properties. For instance, certain derivatives have exhibited inhibition rates of up to 80% against non-small cell lung cancer cell lines .

- Anti-inflammatory Activity : Benzofuran compounds have been recognized for their anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases .

- Antioxidant Properties : These compounds can act as antioxidants, potentially protecting cells from oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Key findings in SAR studies include:

- Positioning of Functional Groups : The placement of substituents on the benzofuran ring significantly affects the compound's potency. For example, modifications at the C-2 position have been linked to enhanced cytotoxicity against cancer cells .

- Substituent Effects : The introduction of various functional groups (e.g., methoxy or amino groups) can enhance or diminish biological activity. Compounds with methoxy groups at specific positions have shown increased antiproliferative activity compared to their unsubstituted counterparts .

Synthesis Methods

The synthesis of this compound can be achieved through several approaches:

- Suzuki-Miyaura Coupling : A common method involving the coupling of aryl halides with boronic acids.

- Direct Boronation : This method involves the direct introduction of boron into the benzofuran framework using boron reagents under controlled conditions.

Anticancer Activity

A study evaluated the anticancer effects of various benzofuran derivatives, including this compound. The results indicated that at a concentration of 10 μM, significant inhibition rates were observed across multiple cancer cell lines:

| Cancer Cell Line | Inhibition Rate (%) |

|---|---|

| Non-small cell lung cancer | 80.92 |

| Colon cancer (HCT-116) | 72.14 |

| CNS cancer (U251) | 73.94 |

| Ovarian cancer (OVCAR-4) | 56.45 |

These findings underscore the potential of benzofuran derivatives as effective anticancer agents .

Antibacterial Studies

Another study focused on the antibacterial properties of benzofuran derivatives, revealing that certain compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. This positions this compound as a promising candidate for further development in antimicrobial therapies .

Eigenschaften

IUPAC Name |

1-benzofuran-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDOPNZOLYBYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695632 | |

| Record name | 1-Benzofuran-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860625-79-2 | |

| Record name | 1-Benzofuran-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.